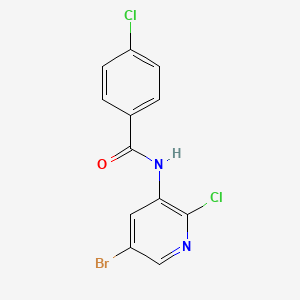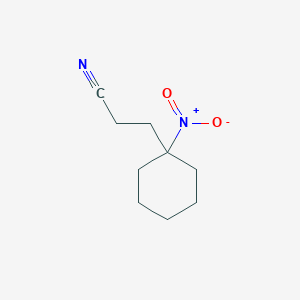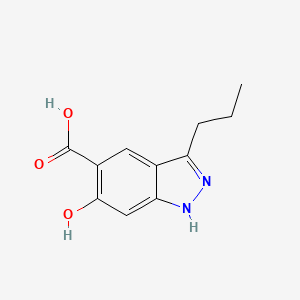
6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a hydroxyl group at the 6th position, a propyl group at the 3rd position, and a carboxylic acid group at the 5th position on the indazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with propylhydrazine, followed by cyclization and subsequent functional group modifications to introduce the hydroxyl and carboxylic acid groups.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Types of Reactions:
Oxidation: The hydroxyl group at the 6th position can undergo oxidation to form a ketone.
Reduction: The nitro group in the precursor can be reduced to an amine before cyclization.
Substitution: The propyl group can be introduced through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Oxidation Products: 6-oxo-3-propyl-1H-indazole-5-carboxylic acid.
Reduction Products: 3-propyl-1H-indazole-5-carboxylic acid.
Applications De Recherche Scientifique
6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
6-Hydroxy-1H-indazole-5-carboxylic acid: Lacks the propyl group, which may affect its biological activity and binding properties.
3-Propyl-1H-indazole-5-carboxylic acid: Lacks the hydroxyl group, which may influence its solubility and reactivity.
6-Hydroxy-3-methyl-1H-indazole-5-carboxylic acid: Has a methyl group instead of a propyl group, potentially altering its steric and electronic properties.
Uniqueness: 6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid is unique due to the specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of both the hydroxyl and propyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-2-3-8-6-4-7(11(15)16)10(14)5-9(6)13-12-8/h4-5,14H,2-3H2,1H3,(H,12,13)(H,15,16) |
Clé InChI |
YFTIAFBUHXVGDC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NNC2=CC(=C(C=C21)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


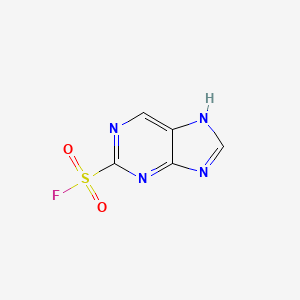
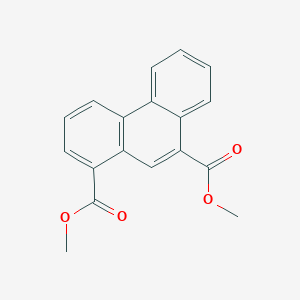
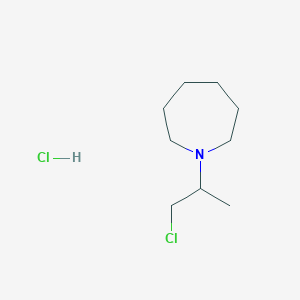
![Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14009137.png)
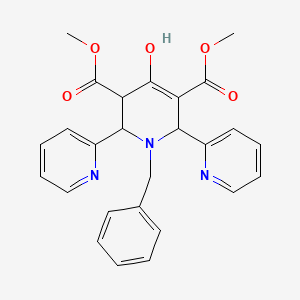


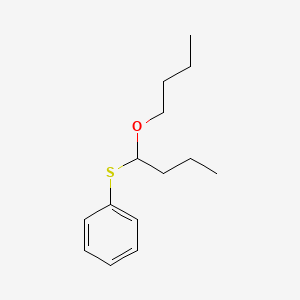
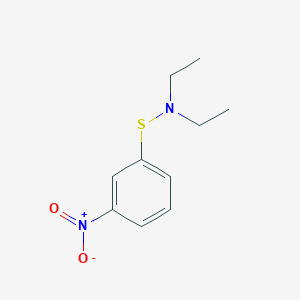
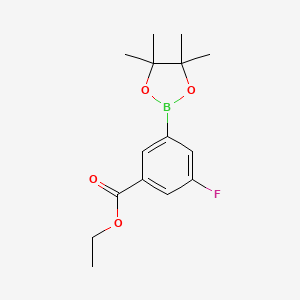
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
